molecular formula C12H17N3O B2844711 [1-(6-Cyclopropylpyridazin-3-yl)pyrrolidin-2-yl]methanol CAS No. 2097891-42-2

[1-(6-Cyclopropylpyridazin-3-yl)pyrrolidin-2-yl]methanol

Cat. No.: B2844711
CAS No.: 2097891-42-2
M. Wt: 219.288
InChI Key: HSBVRWKGAJVYHN-UHFFFAOYSA-N
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Description

[1-(6-Cyclopropylpyridazin-3-yl)pyrrolidin-2-yl]methanol: is a chemical compound with a unique structure that includes a cyclopropyl group attached to a pyridazine ring, which is further connected to a pyrrolidine ring with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(6-Cyclopropylpyridazin-3-yl)pyrrolidin-2-yl]methanol typically involves multi-step organic synthesis techniques The process begins with the preparation of the cyclopropylpyridazine intermediate, which is then reacted with a pyrrolidine derivative

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced manufacturing techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[1-(6-Cyclopropylpyridazin-3-yl)pyrrolidin-2-yl]methanol: can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The pyridazine ring can be reduced under specific conditions to form a dihydropyridazine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methanol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield an aldehyde or carboxylic acid, while reduction of the pyridazine ring can produce a dihydropyridazine derivative.

Scientific Research Applications

[1-(6-Cyclopropylpyridazin-3-yl)pyrrolidin-2-yl]methanol: has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [1-(6-Cyclopropylpyridazin-3-yl)pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

[1-(6-Cyclopropylpyridazin-3-yl)pyrrolidin-2-yl]methanol: can be compared with other similar compounds, such as:

    [1-(6-Cyclopropylpyridazin-3-yl)pyrrolidin-2-yl]ethanol: Similar structure but with an ethanol group instead of methanol.

    [1-(6-Cyclopropylpyridazin-3-yl)pyrrolidin-2-yl]amine: Contains an amine group instead of methanol.

    [1-(6-Cyclopropylpyridazin-3-yl)pyrrolidin-2-yl]acetate: Features an acetate group in place of methanol.

Properties

IUPAC Name

[1-(6-cyclopropylpyridazin-3-yl)pyrrolidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c16-8-10-2-1-7-15(10)12-6-5-11(13-14-12)9-3-4-9/h5-6,9-10,16H,1-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSBVRWKGAJVYHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NN=C(C=C2)C3CC3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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